molecular formula C12H20IN3O2 B8160774 tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate

tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate

Cat. No.: B8160774
M. Wt: 365.21 g/mol
InChI Key: MBDKHWLJFUAVRA-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is a chemical compound with the molecular formula C13H20IN3O2. It is characterized by the presence of a tert-butyl carbamate group attached to a butyl chain, which is further linked to a pyrazole ring substituted with an iodine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate typically involves the reaction of 4-iodo-1H-pyrazole with tert-butyl carbamate under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cross-coupling reactions can introduce various aryl or alkyl groups into the pyrazole ring .

Scientific Research Applications

tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and the pyrazole ring allows it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate and tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate .

Uniqueness

tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

tert-butyl N-[4-(4-iodopyrazol-1-yl)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20IN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDKHWLJFUAVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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